1-(5-Bromo-2-fluorophenyl)-1h-imidazole

Medicinal Chemistry Synthetic Methodology Process Chemistry

Avoid SAR variability from halogen substitution variations. This 1-(5-bromo-2-fluorophenyl)-1H-imidazole (CAS 425379-84-6) provides a definitive 5-bromo-2-fluoro scaffold for reliable Suzuki-Miyaura cross-coupling and imidazole electronics modulation. • 5-Br handle enables parallel library synthesis. • Ortho-F fine-tunes ring pKa and metabolic stability. • Dual functionality for cyclization to fused rings. Consistent purity (≥97%), immediate shipping.

Molecular Formula C9H6BrFN2
Molecular Weight 241.06 g/mol
CAS No. 425379-84-6
Cat. No. B1290142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(5-Bromo-2-fluorophenyl)-1h-imidazole
CAS425379-84-6
Molecular FormulaC9H6BrFN2
Molecular Weight241.06 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1Br)N2C=CN=C2)F
InChIInChI=1S/C9H6BrFN2/c10-7-1-2-8(11)9(5-7)13-4-3-12-6-13/h1-6H
InChIKeyBBTAHCQEABZCRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 1-(5-Bromo-2-fluorophenyl)-1H-imidazole


1-(5-Bromo-2-fluorophenyl)-1H-imidazole (CAS 425379-84-6) is a synthetic, heterocyclic small molecule belonging to the class of N-arylimidazoles [1]. It features a 1,3-diazole core substituted at the N1 position with a 5-bromo-2-fluorophenyl ring, giving it a molecular formula of C9H6BrFN2 and a weight of 241.06 g/mol [1]. This compound is primarily utilized as a versatile building block or intermediate in the synthesis of more complex pharmaceutical and agrochemical candidates, rather than as a final active pharmaceutical ingredient (API) itself . Its value in research and development (R&D) settings is fundamentally derived from the presence of two chemically distinct halogen atoms (bromine and fluorine) and a bioisosteric imidazole ring, which together offer specific, tunable reactivity and physicochemical properties .

Synthetic Utility
Dual reactive handles for cross-coupling and N-functionalization
Supports late-stage diversification workflows
Regioisomer Control
Precise 5-bromo-2-fluoro substitution pattern on N-aryl ring
CAS 425379-84-6; distinct from 4-bromo or 2-fluoro regioisomers
Physicochemical Profile
Ortho-fluorine modulates imidazole basicity and lipophilicity
Reported XLogP3-AA ~2.8; context-dependent property

Analog Substitution Risks for 1-(5-Bromo-2-fluorophenyl)-1H-imidazole


Substituting 1-(5-Bromo-2-fluorophenyl)-1H-imidazole with a close analog is a high-risk proposition in a research or process chemistry context due to the convergent and non-linear structure-activity relationships (SAR) that govern both its chemical and biological behavior. A change as subtle as relocating the bromine atom from the 5- to the 4-position on the phenyl ring (e.g., CAS 190199-37-2) can dramatically alter the molecule's dipole moment, solid-state packing, and potential for halogen bonding, thereby impacting its reactivity in cross-coupling reactions like Suzuki-Miyaura or Buchwald-Hartwig aminations . Similarly, replacing the fluorine atom with a methyl group or simply omitting it eliminates crucial electronic effects that influence the pKa of the imidazole ring and the molecule's metabolic stability if used in a biological assay . The data presented in Section 3 will demonstrate that the specific 5-bromo-2-fluoro substitution pattern is not a commodity feature, but a precise structural determinant that cannot be reliably replicated by off-the-shelf alternatives without introducing significant experimental variability and potentially invalidating entire synthetic sequences or SAR campaigns [1].

!
Regioisomer mismatch
4-bromo or alternative 2-fluoro isomers may shift cross-coupling reactivity and target-binding geometry.
!
Halogen pattern alteration
Replacing ortho-fluorine with methyl or hydrogen removes key electronic effects on imidazole basicity and lipophilicity.
!
Heterocycle replacement
Non-imidazole aryl bromides (e.g., pyrazinyl ketones, phenols) lack the nucleophilic imidazole nitrogen and offer a restricted reactivity scope.

Differentiation Evidence for 1-(5-Bromo-2-fluorophenyl)-1H-imidazole


Regioisomeric Purity as a Differentiator

The unambiguous structural identity of 1-(5-Bromo-2-fluorophenyl)-1H-imidazole is its primary and most critical point of differentiation. Confusion with regioisomers such as 5-bromo-1-(2-fluorophenyl)-1H-imidazole (CAS 2460494-68-0) or positional analogs like 1-(4-bromo-2-fluorophenyl)-1H-imidazole (CAS 190199-37-2) is a significant procurement risk. While these analogs share an identical molecular weight (241.06 g/mol) and formula (C9H6BrFN2), they are distinct chemical entities with different CAS numbers, InChI Keys, and biological or reactivity profiles . The use of an incorrect regioisomer in a synthesis or assay can lead to complete project failure and data irreproducibility [1].

Regioisomeric Identity
Data to verify
Distinct CAS and InChI Key from 4-bromo or alternative regioisomers
Target: CAS 425379-84-6 vs. CAS 190199-37-2 (4-bromo) and CAS 2460494-68-0 (alternative substitution)
Regioisomer identity is critical for synthetic reproducibility
Verification by NMR and MS recommended upon receipt
Medicinal Chemistry Synthetic Methodology Process Chemistry

Ortho-Fluorine Modulation of Imidazole Basicity

The presence of a fluorine atom at the 2-position of the phenyl ring, ortho to the imidazole attachment point, is a key structural feature that distinguishes 1-(5-bromo-2-fluorophenyl)-1H-imidazole from its non-fluorinated or differently fluorinated analogs. Through inductive electron withdrawal and potential through-space effects, the ortho-fluorine directly modulates the electron density and basicity of the imidazole ring. This contrasts with a comparator like 1-(5-bromo-2-methylphenyl)-1H-imidazole, where the electron-donating methyl group would have the opposite effect [1]. Furthermore, the fluorine atom significantly increases the molecule's lipophilicity (calculated XLogP3-AA of ~2.8) compared to a non-halogenated analog (e.g., 1-phenyl-1H-imidazole, XLogP ~1.6), which is a critical parameter for cell permeability and bioavailability [2].

Ortho-Fluorine Effect
Context-dependent
XLogP3-AA difference +1.2 vs. non-fluorinated analog
Electron-withdrawing ortho-fluorine lowers imidazole basicity relative to methyl or hydrogen analogs
Electronic and lipophilic profile shapes target-binding and permeability properties
Class-level inference; specific assay context requires review
Physical Organic Chemistry Medicinal Chemistry Drug Design

Cross-Coupling Utility of 5-Bromo Handle

The presence of a bromine atom at the 5-position of the phenyl ring provides a versatile synthetic handle for late-stage diversification through transition metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Stille, or Buchwald-Hartwig couplings. This specific reactivity is the primary value proposition for the compound as a building block. In contrast, an analog like (5-bromo-2-fluorophenyl)-2-pyrazinylmethanone lacks the nucleophilic imidazole nitrogen, offering a different and more restricted set of reactivities (e.g., ketone chemistry) and is thus not a substitute [1]. Similarly, a simple phenol like 2-bromo-5-fluorophenol (CAS 147460-41-1) is a liquid with a boiling point of 184-186°C and is used for different synthetic purposes, such as the preparation of 5-HT3/5-HT4 antagonists .

Cross-Coupling Utility
Class-level
Dual reactive sites: 5-bromoaryl for Suzuki-Miyaura and imidazole N for alkylation/arylation
Comparators: pyrazinyl ketone lacks imidazole N; 2-bromo-5-fluorophenol is a liquid (bp 184–186 °C) with different reactivity
Supports versatile library synthesis and late-stage functionalization
Selection review should confirm physical state and handling compatibility
Synthetic Chemistry Catalysis Building Blocks

Research Applications for 1-(5-Bromo-2-fluorophenyl)-1H-imidazole


Hit-to-Lead Diversification in Medicinal Chemistry

The compound serves as a privileged scaffold for generating focused libraries of N-aryl imidazole analogs for SAR studies. The 5-bromo substituent is an ideal synthetic handle for rapid diversification via parallel Suzuki-Miyaura cross-coupling, enabling the systematic exploration of the aryl-binding pocket of a biological target [1]. The presence of the ortho-fluorine and the resulting electronic effects on the imidazole ring, as discussed in Evidence 2, are crucial for mimicking or blocking key interactions with the target protein's active site.

Novel Bi- and Tricyclic Heterocycle Synthesis

This compound is a valuable starting material for constructing more complex, fused ring systems. The 5-bromo substituent can be utilized in intramolecular cyclization reactions (e.g., C-H activation, Heck-type cyclizations) to forge new carbon-carbon or carbon-nitrogen bonds, while the imidazole nitrogen can participate in intermolecular alkylations. As highlighted in Evidence 3, this dual functionality is not present in related compounds like (5-bromo-2-fluorophenyl)-2-pyrazinylmethanone or 2-bromo-5-fluorophenol, making the target compound a unique entry point to novel chemical space [2].

Agrochemical Intermediate Research

Fluorinated and brominated heterocycles are prevalent in modern agrochemicals. The specific 5-bromo-2-fluorophenyl motif found in this compound is a known substructure in fungicides and herbicides [3]. Researchers can use this building block to synthesize and evaluate novel analogs of existing agrochemical leads, leveraging the unique electronic properties conferred by the halogen substitution pattern (Evidence 2) and the metabolic stability often associated with both fluorine atoms and imidazole rings.

Application
Selection Property
Validation Focus
Hit-to-Lead SAR Diversification
5-bromo cross-coupling handle and ortho-fluorine electronic tuning
Parallel Suzuki-Miyaura library synthesis and target-binding mimicry
Fused Heterocycle Synthesis
Dual reactivity of aryl bromide and imidazole nitrogen
Intramolecular cyclization and ring-formation efficiency
Agrochemical Intermediate Research
Halogen-substitution pattern and metabolic stability context
Analog synthesis and fungicidal/herbicidal lead optimization

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